molecular formula C7H15NOS B13273571 2-[(Thian-3-yl)amino]ethan-1-ol

2-[(Thian-3-yl)amino]ethan-1-ol

Cat. No.: B13273571
M. Wt: 161.27 g/mol
InChI Key: PIVFLGPLCOEYBH-UHFFFAOYSA-N
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Description

2-[(Thian-3-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C7H15NOS It is known for its unique structure, which includes a thian-3-yl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thian-3-yl)amino]ethan-1-ol typically involves the reaction of thian-3-ylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Thian-3-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted aminoethanol derivatives.

Scientific Research Applications

2-[(Thian-3-yl)amino]ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Thian-3-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Thian-4-yl)amino]ethan-1-ol
  • 2-[(Thian-3-yl)amino]propan-1-ol
  • 2-Amino-2-(thian-3-yl)ethan-1-ol

Uniqueness

2-[(Thian-3-yl)amino]ethan-1-ol is unique due to its specific thian-3-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

2-(thian-3-ylamino)ethanol

InChI

InChI=1S/C7H15NOS/c9-4-3-8-7-2-1-5-10-6-7/h7-9H,1-6H2

InChI Key

PIVFLGPLCOEYBH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCCO

Origin of Product

United States

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